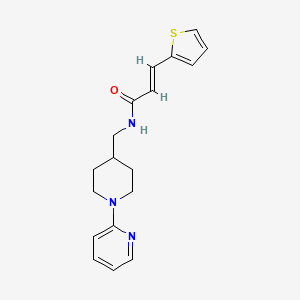

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound features an acrylamide backbone with two key substituents:

- Thiophen-2-yl group: A sulfur-containing heterocycle known to enhance lipophilicity and π-π stacking interactions, commonly observed in bioactive molecules .

- Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring substituted with a pyridin-2-yl group.

The (E)-stereochemistry of the acrylamide double bond is critical for maintaining planarity, which often correlates with biological activity by facilitating target binding .

Properties

IUPAC Name |

(E)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGJPGRZGVCKJR-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the Piperidine Intermediate: Starting with pyridine, a piperidine ring can be formed through a series of reactions including hydrogenation and cyclization.

Acrylamide Formation: The acrylamide moiety can be introduced through a reaction between an appropriate amine and acryloyl chloride under basic conditions.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the acrylamide derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acrylamide would yield the corresponding amide.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their pharmacological profiles:

Key Comparative Insights

Pharmacological Activity

- DM497 and DM480 target GABAA receptors, suggesting that acrylamides with aromatic substituents (thiophen, furan) and planar geometries are favorable for receptor modulation . In contrast, the target compound lacks direct evidence of GABAA activity but may exhibit divergent effects due to its piperidine-pyridyl group.

- The CDK7 inhibitor () shares a pyridyl-acrylamide scaffold but incorporates a thiazole group, highlighting the role of heterocycles in kinase selectivity .

Structural and Physicochemical Properties

- Solubility and Permeability: The piperidine-pyridyl group in the target compound introduces basicity (pKa ~8–10), which may enhance aqueous solubility at physiological pH compared to DM497’s non-basic p-tolyl group .

- Lipophilicity : The thiophen-2-yl group contributes to moderate lipophilicity (clogP ~2–3), comparable to DM497 but lower than the nitro-containing compound 5112 (clogP likely higher due to nitro group) .

Biological Activity

(E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyridine moiety

- A piperidine ring

- An acrylamide functional group

- A thiophene ring

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Compounds containing thiophene and pyridine rings have demonstrated antimicrobial properties. For example, a study on related compounds showed significant inhibition of bacterial growth against various strains, including Staphylococcus aureus and Escherichia coli. This raises the possibility that (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide could also possess antimicrobial activity.

The mechanisms through which (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects are not fully elucidated. However, based on similar compounds, potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds with acrylamide groups often act as enzyme inhibitors.

- Receptor Modulation : The piperidine and pyridine components suggest potential interactions with neurotransmitter receptors or other biomolecular targets.

Study 1: In Vitro Evaluation

A recent study evaluated a series of acrylamide derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural features to (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 22 | MCF7 |

| (E)-N... | TBD | TBD |

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study reported that several derivatives showed promising activity against Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| Compound C | 18 | S. aureus |

| Compound D | 20 | E. coli |

| (E)-N... | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the defining structural features of (E)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how do they influence its biological activity?

- The compound features:

- A pyridine ring (electron-rich, enabling π-π stacking with biological targets).

- A piperidine moiety (enhances conformational flexibility and membrane permeability).

- A thiophene-acrylamide group (facilitates covalent interactions via the α,β-unsaturated carbonyl).

- These structural elements collectively enhance binding to enzymes (e.g., kinases) or receptors, with the acrylamide acting as a Michael acceptor for covalent inhibition .

Q. What synthetic methodologies are typically employed to synthesize this compound?

- Key steps :

Amide coupling : Reaction between a piperidin-4-ylmethylamine derivative and 3-(thiophen-2-yl)acryloyl chloride under Schotten-Baumann conditions.

Heterocycle functionalization : Suzuki-Miyaura coupling to introduce the pyridine ring.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Optimization : Temperature (0–25°C for coupling), anhydrous solvents, and catalytic DMAP improve yields (>70%) .

Q. How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (E-configuration).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.1324).

- HPLC : Purity assessment (>95% using C18 reverse-phase columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Strategies :

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell viability (MTT assays) to distinguish target-specific vs. off-target effects.

- Stability studies : Monitor compound degradation in cell culture media (e.g., via LC-MS) to rule out false negatives.

- SAR analysis : Synthesize analogs (e.g., replacing thiophene with furan) to pinpoint structural determinants of activity .

Q. What advanced computational methods are used to predict and validate the compound’s mechanism of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).

- PASS (Prediction of Activity Spectra) : Predicts anti-inflammatory (Pa ≈ 0.8) and anticancer (Pa ≈ 0.7) activity based on structural fingerprints .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the acrylamide nitrogen to improve oral bioavailability.

- LogP adjustments : Replace pyridine with morpholine to balance lipophilicity (target LogP 2–3).

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Q. How are reaction intermediates monitored during multi-step synthesis?

- TLC (Thin-Layer Chromatography) : Use UV-active plates (silica GF254) with eluents like DCM:MeOH (9:1).

- In-situ FTIR : Track carbonyl (1650–1700 cm⁻¹) and amine (3300 cm⁻¹) peaks to confirm coupling completion.

- Quenching studies : Analyze aliquots by LC-MS at each step to detect side products (e.g., diastereomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.